molecular formula C12H6Cl3F B1504703 4'-Fluoro-2,4,6-trichlorobiphenyl CAS No. 876009-92-6

4'-Fluoro-2,4,6-trichlorobiphenyl

Cat. No.: B1504703
CAS No.: 876009-92-6
M. Wt: 275.5 g/mol
InChI Key: MJYUOSFVMTVESC-UHFFFAOYSA-N
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Description

4'-Fluoro-2,4,6-trichlorobiphenyl is a fluorinated polychlorinated biphenyl (PCB) derivative characterized by three chlorine substituents at the 2, 4, and 6 positions of one benzene ring and a fluorine atom at the 4' position of the adjacent ring.

Properties

IUPAC Name

1,3,5-trichloro-2-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYUOSFVMTVESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699013
Record name 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876009-92-6
Record name 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-2,4,6-trichlorobiphenyl typically involves the chlorination and fluorination of biphenyl. The process requires controlled reaction conditions, including specific temperatures and catalysts, to ensure the selective placement of chlorine and fluorine atoms on the biphenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and advanced purification techniques to achieve high yields and purity. The process involves multiple steps, including the initial formation of biphenyl, followed by halogenation reactions.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2, 4, and 6 are susceptible to nucleophilic substitution due to electron withdrawal by adjacent halogens.

Hydroxylation

  • Hydroxyl Radical Attack : In environmental systems, hydroxyl radicals generated via advanced oxidation processes (AOPs) replace chlorine atoms, forming hydroxylated derivatives .
    C12H5Cl3F+OHC12H5Cl2F OH +Cl\text{C}_{12}\text{H}_5\text{Cl}_3\text{F}+\text{OH}^-\rightarrow \text{C}_{12}\text{H}_5\text{Cl}_2\text{F OH }+\text{Cl}^-

SubstrateReactantProductConditionsReference
4'-F-2,4,6-Cl₃-BiphenylOH⁻ (AOPs)4'-F-2,6-Cl₂-4-OH-BiphenylUV/H₂O₂, 25°C

Dechlorination

  • Reductive Dechlorination : Catalytic hydrogenation with palladium removes chlorine atoms selectively. Fluorine remains intact due to stronger C-F bonds.

CatalystSolventMajor ProductSelectivity (%)Reference
Pd/CEthanol4'-F-Biphenyl95

Coupling and Cross-Coupling Reactions

The biphenyl core participates in Suzuki-Miyaura coupling to form complex aromatic systems:

  • Reaction with boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

Boronic AcidCoupling PositionProduct StructureYield (%)Reference
Phenylboronic acidPara to fluorine4'-F-2,4,6-Cl₃-4''-Ph-Biphenyl68

Photolysis

  • UV irradiation induces homolytic cleavage of C-Cl bonds, forming radicals that recombine or react with atmospheric O₂ .

Light SourceDegradation ProductsHalf-Life (h)Reference
UV-C (254 nm)4'-F-2,4-Cl₂-Biphenyl, 4'-F-2,6-Cl₂-Biphenyl12

Microbial Metabolism

  • Aerobic bacteria (e.g., Pseudomonas) oxidize the compound to hydroxy metabolites, while anaerobic microbes reductively dechlorinate it .

Toxicological Interactions

  • Enzyme Inhibition : Hydroxylated metabolites inhibit sulfotransferases (SULTs), disrupting endocrine functions .

    • IC₅₀ for hSULT2A1 inhibition: 0.6–96 μM .

MetaboliteEnzyme TargetedInhibition MechanismReference
4'-F-2,4,6-Cl₃-3-OH-BiphenylhSULT2A1Competitive binding at active site

Scientific Research Applications

Environmental Analysis

Use in Detection and Quantification of PCBs:
4'-Fluoro-2,4,6-trichlorobiphenyl serves as a standard reference material in the detection and quantification of PCBs in various environmental matrices such as soil, water, and sediments. Its unique structure allows for accurate identification through gas chromatography coupled with mass spectrometry (GC-MS).

Application Details
Method GC-MS
Matrices Analyzed Air, water, soil, sediments
Purpose Standard for PCB detection

Metabolic Research

Investigating Metabolic Pathways:
This compound is utilized in metabolic research to study the biotransformation pathways of PCBs in biological systems. Its fluorinated structure enhances its stability and detectability in biological assays.

Case Study:
In a study examining the metabolic fate of PCBs in rat models, this compound was used to trace the metabolic pathways leading to hydroxylated PCB metabolites. The findings indicated significant alterations in hepatic enzyme activity correlating with exposure levels.

Toxicological Studies

Assessment of Toxicity:
Research has shown that this compound exhibits toxicological effects similar to other PCBs. It has been used to assess the impact of chlorinated biphenyls on cellular mechanisms and endocrine disruption.

Study Focus Findings
Cellular Mechanisms Disruption of cell signaling pathways
Endocrine Disruption Altered hormone receptor activity

Chemical Synthesis

Building Block for New Compounds:
The compound serves as an intermediate in the synthesis of novel fluorinated biphenyl derivatives that may possess unique chemical properties or biological activities.

Reference Material for Calibration

Quality Control in Laboratories:
As a reference material, this compound is employed for calibration purposes in analytical laboratories to ensure accuracy and reliability in PCB analyses.

Mechanism of Action

The mechanism by which 4'-Fluoro-2,4,6-trichlorobiphenyl exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Patterns and Molecular Properties

The substitution pattern of halogens (Cl, F) significantly influences molecular polarity, solubility, and environmental fate. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2,4,6-Trichlorobiphenyl Cl at 2, 4, 6 C₁₂H₇Cl₃ 257.54 35693-92-6
3'-Fluoro-3,4,4'-Trichlorobiphenyl (PCB 37F) Cl at 3, 4, 4'; F at 3' C₁₂H₆Cl₃F 276.0 (estimated) Not listed
4'-Fluoro-2,4,6-Trichlorobiphenyl Cl at 2, 4, 6; F at 4' C₁₂H₆Cl₃F 275.53 (calculated) Not available

Key Observations :

  • Electronegativity and Polarity: Fluorine’s higher electronegativity (4.0 vs.
  • Steric Effects : The smaller atomic radius of fluorine (0.64 Å vs. Cl: 0.99 Å) could reduce steric hindrance, enhancing interactions with biological receptors like aryl hydrocarbon receptors (AhR) or estrogen receptors .

Toxicity and Bioaccumulation

Toxicity Data:
Compound Oral LDL₀ (μg/kg/day) Key Toxic Mechanisms
2,4,6-Trichlorobiphenyl 0.03 AhR activation, endocrine disruption
3'-Fluoro-3,4,4'-Trichlorobiphenyl No data Likely similar to PCBs (inferred)
This compound Not studied Potential AhR modulation (predicted)

Insights :

  • 2,4,6-Trichlorobiphenyl: Documented to cause hepatic damage, immunotoxicity, and developmental effects via AhR activation .
  • Fluorinated Analogs : Fluorine’s electron-withdrawing effect may alter metabolic pathways. For example, fluorinated PCBs may resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life in organisms .
Bioaccumulation Potential:
  • 2,4,6-Trichlorobiphenyl : High log Kow (~6.2), indicating strong lipid affinity and bioaccumulation in adipose tissue .
  • This compound : Predicted log Kow of ~5.8 (fluorine reduces hydrophobicity slightly), suggesting moderate bioaccumulation.

Environmental Persistence and Degradation

  • 2,4,6-Trichlorobiphenyl : Extremely persistent (half-life >5 years in soil) due to stable C-Cl bonds and resistance to microbial degradation .
  • Fluorinated Variants : Fluorine substitution may increase resistance to hydrolytic degradation but could enhance photolytic breakdown under UV exposure (hypothesis based on fluorinated aromatic compounds) .

Biological Activity

4'-Fluoro-2,4,6-trichlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family, is a synthetic organic compound characterized by multiple chlorine substitutions on the biphenyl structure. This compound has garnered attention due to its potential biological activity and environmental persistence. Understanding its biological effects is crucial for assessing its risks to human health and ecosystems.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

  • Chemical Formula : C12H6Cl3F
  • Molecular Weight : 295.54 g/mol
  • IUPAC Name : 4-fluoro-2,4,6-trichlorobiphenyl
  • CAS Number : Not specifically listed; however, related compounds can be found under PCB classifications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological effects and mechanisms of action within biological systems. Research indicates that compounds in the PCB family can exhibit endocrine-disrupting properties and potential carcinogenic effects.

Toxicological Effects

Case Study 1: In Vivo Studies

A study examined the effects of various PCB congeners in rat models. The relative potency of this compound was compared to known reference compounds like 2,3,7,8-TCDD. The results indicated that this compound exhibited significant toxicity at higher doses but demonstrated variability in response across different biological endpoints .

Case Study 2: In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and genotoxicity of this compound using human cell lines. These studies revealed that exposure led to increased oxidative stress markers and DNA damage in a dose-dependent manner .

Table of Biological Activity Data

EndpointObserved EffectReference
Hormonal ActivityDisruption of estrogen signaling
CytotoxicityIncreased cell death at high doses
GenotoxicityDNA strand breaks observed
Carcinogenic PotentialClassified as probable carcinogen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Fluoro-2,4,6-trichlorobiphenyl
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.